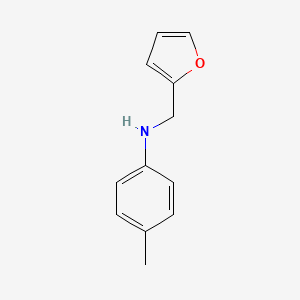
N-Furfuryl-p-toluidine
Übersicht
Beschreibung
N-Furfuryl-p-toluidine is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-Furfuryl-p-toluidine, a compound derived from p-toluidine and furfuryl alcohol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicity, and implications for health based on available research.
Chemical Structure and Properties
This compound (C12H13NO) features a furfuryl group attached to a p-toluidine moiety. Its structure can be represented as follows:
This compound is notable for its potential interactions with biological systems, which are influenced by the functional groups present in its structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that derivatives of furan-containing compounds can induce apoptosis in cancer cells. For instance, aminophosphonates derived from furan and toluidine have been tested against various human cancer cell lines, revealing significant cytotoxic effects. The IC50 values suggest that these compounds can inhibit cell growth effectively, particularly against leukemia cell lines .
Acute and Chronic Toxicity
Toxicological assessments indicate that this compound may exhibit low systemic toxicity; however, its effects on specific organs such as the liver and blood should be closely monitored. The NOAEL (No Observed Adverse Effect Level) for related compounds suggests a threshold above which adverse effects may occur .
| Study Type | Finding | NOAEL |
|---|---|---|
| Subacute Study | Increased liver weight | 165 ppm (13.8 mg/kg bw/day) |
| Chronic Study | Hepatomas in males | 2000 ppm (150 mg/kg bw/day) |
The data indicate that while acute toxicity may be low, chronic exposure could lead to significant health risks, particularly regarding liver function.
In Vivo Studies
In one study involving genetically modified mice, the carcinogenic potential of related compounds was assessed. The results indicated a correlation between exposure levels and tumor incidence, particularly in the liver . This highlights the need for further investigation into the long-term effects of this compound.
Pharmacological Applications
Pharmacological evaluations have suggested that furan-containing compounds could serve as promising candidates for drug development due to their diverse biological activities. For instance, aminophosphonates with furan moieties have shown enhanced antibacterial and antiproliferative properties compared to their non-furan counterparts .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOFWPBMQRCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339629 | |
| Record name | N-Furfuryl-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3139-27-3 | |
| Record name | N-Furfuryl-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















